molecular formula C14H9N3O2S2 B1205171 1-(2-Furanyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylthio)ethanone

1-(2-Furanyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylthio)ethanone

Cat. No.: B1205171
M. Wt: 315.4 g/mol
InChI Key: JURPOFUGWOBVIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-furanyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylthio)ethanone is a triazolobenzothiazole.

Scientific Research Applications

Synthesis and Biological Activity

  • The synthesis of 1-(2-Furanyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylthio)ethanone involves multi-step reaction sequences, starting from 2-furoic acid. This compound and its derivatives show significant growth-promoting effects on mung bean radicles, indicating potential applications in agricultural or botanical research (Zhang et al., 2002).

Applications in Synthesizing Heterocycles

  • The compound is used as a building block in synthesizing a variety of heterocycles. These include pyrazolo[1,5-a]pyrimidine and [1,2,4]-triazolo[1,5-a]pyramidine derivatives. Such derivatives are significant in the development of novel compounds with potential applications in medicinal chemistry (Darweesh et al., 2016).

Antimicrobial Properties

  • Some novel derivatives synthesized from this compound exhibit moderate effects against various bacterial and fungal species. This highlights its potential utility in developing new antimicrobial agents (Abdel‐Aziz et al., 2008).

Novel Synthesis and Ring Closure Reactions

  • The compound undergoes interesting chemical transformations, such as ring contraction and decarbonylation, when reacted with specific agents. These reactions are valuable for the synthesis of novel compounds in organic chemistry (Kapratwar et al., 2005).

Synthesis of Novel Heterocyclic Compounds

  • It serves as a precursor for synthesizing a range of novel heterocyclic compounds, particularly those with potential pharmacological applications. This includes derivatives with enhanced antibacterial and antifungal properties, expanding its potential in medicinal research (Patel et al., 2015).

Potential in HIV and Cancer Research

  • Derivatives of this compound have been evaluated for antiviral activity against HIV-1 and HIV-2, and for their inhibitory activity against Eg5, a kinesin motor protein. This suggests its potential in HIV treatment and cancer research (Khan et al., 2014).

Properties

Molecular Formula

C14H9N3O2S2

Molecular Weight

315.4 g/mol

IUPAC Name

1-(furan-2-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethanone

InChI

InChI=1S/C14H9N3O2S2/c18-10(11-5-3-7-19-11)8-20-13-15-16-14-17(13)9-4-1-2-6-12(9)21-14/h1-7H,8H2

InChI Key

JURPOFUGWOBVIO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N3C(=NN=C3SCC(=O)C4=CC=CO4)S2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-Furanyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylthio)ethanone
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1-(2-Furanyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylthio)ethanone
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1-(2-Furanyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylthio)ethanone
Reactant of Route 4
1-(2-Furanyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylthio)ethanone
Reactant of Route 5
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1-(2-Furanyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylthio)ethanone
Reactant of Route 6
1-(2-Furanyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylthio)ethanone

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